6-methyl-5-nitro-1H-indazol-3-amine
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Overview
Description
6-methyl-5-nitro-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines, which can be achieved through transition metal-catalyzed reactions or reductive cyclization reactions . Another approach includes the consecutive formation of C–N and N–N bonds without the use of catalysts or solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of 6-methyl-5-nitro-1H-indazol-3-amine.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-nitro-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and ethanol are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-methyl-1H-indazol-3-amine, while substitution reactions can produce a variety of functionalized indazole derivatives.
Scientific Research Applications
6-methyl-5-nitro-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune response and cancer progression . The compound’s effects on cellular pathways can lead to the inhibition of cell proliferation and induction of cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A parent compound with a similar structure but lacking the nitro and methyl groups.
5-nitro-1H-indazole: Similar to 6-methyl-5-nitro-1H-indazol-3-amine but without the methyl group.
6-methyl-1H-indazole: Lacks the nitro group but has the methyl group at the same position.
Uniqueness
This compound is unique due to the presence of both the nitro and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
6-methyl-5-nitro-1H-indazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDJSHUZVMEBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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